1-(2,5-difluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide
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Overview
Description
1-(2,5-difluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide is a complex organic compound that features a combination of fluorinated aromatic rings, a thiophene-furan moiety, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-difluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the 2,5-difluorophenyl intermediate: This can be achieved through halogenation reactions using fluorinating agents.
Synthesis of the thiophene-furan moiety: This step involves the construction of the thiophene and furan rings, which can be done through cyclization reactions.
Coupling reactions: The thiophene-furan moiety is then coupled with the 2,5-difluorophenyl intermediate using cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of the methanesulfonamide group: This is typically done through sulfonation reactions, where a sulfonyl chloride is reacted with an amine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-difluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
1-(2,5-difluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 1-(2,5-difluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-difluorophenyl)-N-(furan-2-ylmethyl)methanesulfonamide
- 1-(2,5-difluorophenyl)-N-(thiophen-2-ylmethyl)methanesulfonamide
- 1-(2,5-difluorophenyl)-N-(benzyl)methanesulfonamide
Uniqueness
1-(2,5-difluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide is unique due to the presence of both thiophene and furan rings, which can impart distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific electronic characteristics.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3S2/c17-12-3-5-14(18)11(8-12)10-24(20,21)19-9-13-4-6-15(22-13)16-2-1-7-23-16/h1-8,19H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSMAKOSLRQKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNS(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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